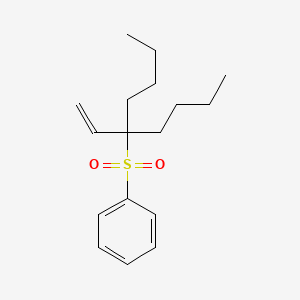
(5-Ethenylnonane-5-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethenylnonane-5-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and a long aliphatic chain with an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethenylnonane-5-sulfonyl)benzene typically involves the sulfonation of benzene followed by the introduction of the ethenylnonane group. One common method is the Friedel-Crafts alkylation, where benzene reacts with a sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethenylnonane-5-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Aromatic Substitution (NAS): The sulfonyl group can activate the benzene ring towards NAS, allowing nucleophiles to attack the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethenyl group and the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3). Conditions typically involve acidic catalysts and controlled temperatures.
Nucleophilic Aromatic Substitution: Reagents such as sodium amide (NaNH2) in liquid ammonia are used under low temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, EAS reactions can yield halogenated or nitrated derivatives, while NAS can produce substituted benzene compounds with nucleophilic groups.
Applications De Recherche Scientifique
(5-Ethenylnonane-5-sulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules or as intermediates in the synthesis of pharmaceuticals.
Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of (5-Ethenylnonane-5-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the ethenyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: A simpler analog with a sulfonyl group directly attached to the benzene ring.
Ethenylbenzene (Styrene): Contains an ethenyl group attached to the benzene ring but lacks the sulfonyl group.
Alkylbenzenes: Compounds with various alkyl groups attached to the benzene ring, such as toluene and ethylbenzene.
Uniqueness
(5-Ethenylnonane-5-sulfonyl)benzene is unique due to the combination of a long aliphatic chain with an ethenyl group and a sulfonyl group attached to the benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62872-72-4 |
|---|---|
Formule moléculaire |
C17H26O2S |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
5-ethenylnonan-5-ylsulfonylbenzene |
InChI |
InChI=1S/C17H26O2S/c1-4-7-14-17(6-3,15-8-5-2)20(18,19)16-12-10-9-11-13-16/h6,9-13H,3-5,7-8,14-15H2,1-2H3 |
Clé InChI |
QUCZMBYXZZWEHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(C=C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


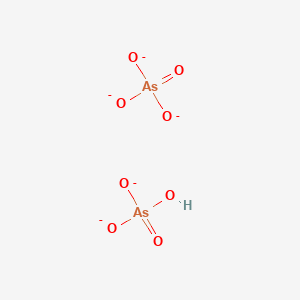
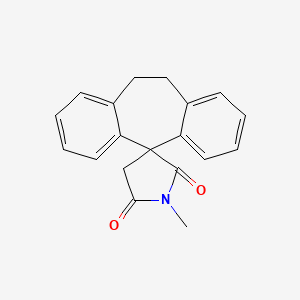
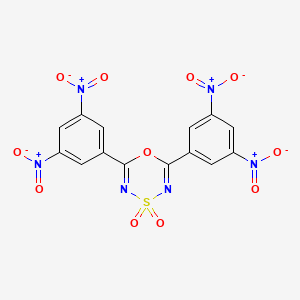



![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)
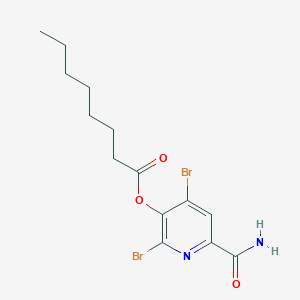
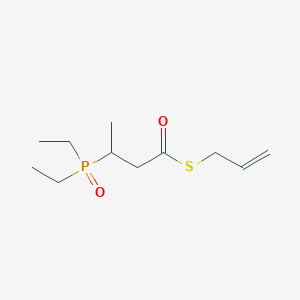
![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)
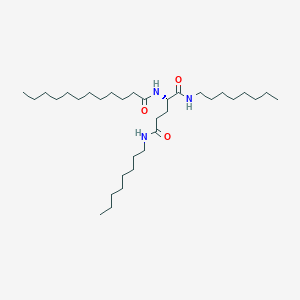
![1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one](/img/structure/B14504512.png)
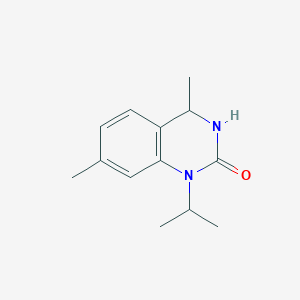
![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)
